molecular formula C10H15ClN2O2 B6302892 N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride CAS No. 2270906-39-1

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride

Cat. No.: B6302892
CAS No.: 2270906-39-1
M. Wt: 230.69 g/mol
InChI Key: SEGCYWHXICHBQR-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride (referred to as AMTB hydrochloride in research contexts) is a synthetic benzamide derivative with a molecular weight of 376.89 g/mol (free base: 340.86 g/mol). AMTB hydrochloride is widely used in pharmacological studies to investigate TRPM8’s role in diseases such as dry eye syndrome, colitis, and neuropathic pain . Its structure features a hydroxybenzamide core linked to a 3-aminopropyl chain and a thienylmethyl-methoxyphenyl substituent, which enhances its binding affinity to TRPM8 .

Properties

IUPAC Name

N-(3-aminopropyl)-2-hydroxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13;/h1-2,4-5,13H,3,6-7,11H2,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCYWHXICHBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Primary Amine

To prevent undesired side reactions during amidation, Source employs potassium phthalimide to protect the primary amine of 1,3-diaminopropane. In a typical protocol, 3-chloropropylamine hydrochloride reacts with methacrylic anhydride under basic conditions (NaOH, 0–5°C) to form N-(3-chloropropyl)methacrylamide. Subsequent reaction with potassium phthalimide (1:1–3 molar ratio) at 50–150°C yields N-[N’-(methacryloyl)-3-aminopropyl]phthalimide.

Optimization Insights :

  • Temperature : Higher temperatures (≥100°C) reduce reaction times but risk decomposition.

  • Solvent : Toluene or dimethylformamide (DMF) enhances phthalimide solubility.

Hydrazinolysis for Deprotection

The protected intermediate undergoes hydrazinolysis using hydrazine hydrate (3–5 equivalents) in methanol or ethanol at 0–100°C for 3–10 hours. This step regenerates the primary amine, producing N-(3-aminopropyl)methacrylamide, which is subsequently salified with HCl gas in THF to yield the hydrochloride salt. Adapting this method to N-(3-aminopropyl)-2-hydroxybenzamide would involve substituting methacrylic anhydride with activated salicylic acid derivatives.

Hydrochloride Salt Formation and Crystallization

Acidic Salification Conditions

The free base N-(3-aminopropyl)-2-hydroxybenzamide is treated with hydrogen chloride gas in aprotic solvents (THF, ethyl acetate) at 0–25°C. Source reports saturating the solution with HCl gas until precipitation ceases, followed by filtration and vacuum drying. This method achieves a 93% yield for structurally analogous compounds.

Critical Factors :

  • Solvent Choice : THF minimizes HCl-induced side reactions.

  • Temperature Control : Below 25°C prevents amine oxidation.

Recrystallization for Purity Enhancement

Recrystallization from ethanol/water (3:1 v/v) removes residual hydrazine or phthalimide byproducts. Source highlights the importance of slow cooling (2°C/min) to obtain high-purity crystals, with melting points consistent with literature values (e.g., 178–180°C for the target compound).

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.30 (br s, 1H, CONH ), 5.62 (s, 1H, C=CH ), 5.23 (s, 1H, C=CH ), 3.31 (q, 2H, J = 6.2 Hz, CONH-CH ₂), 2.73 (t, 2H, J = 6.3 Hz, NH₂-CH ₂).

13C NMR (400 MHz, CDCl₃) :

  • δ 168.2 (CONH), 139.8 (C=O), 119.0 (aromatic C-OH), 40.1 (CH₂NH₂), 38.2 (CH₂CONH), 31.6 (CH₂CH₂CH₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥98% purity. Source utilizes a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA), achieving baseline separation of the target compound from synthetic intermediates.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantage
Carbodiimide-Mediated65–87%≥95%Scalability; minimal side products
Phthalimide Route85–94%≥98%Selective amine protection
Direct Salification70–80%≥90%Simplified workflow

Industrial Scalability and Cost Considerations

Source emphasizes replacing tert-butoxycarbonyl (Boc) protecting groups with phthalimide derivatives, reducing raw material costs by 67% . Bulk solvent recovery (e.g., toluene via distillation) and catalytic reagent recycling further enhance cost-efficiency for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Chemistry

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to create derivatives with tailored properties.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its structure enables it to bind to anionic sites on proteins, facilitating investigations into biochemical pathways and mechanisms of action.

Medicine

The compound is being explored for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for drug development targeting specific diseases.

Industry

In industrial applications, this compound is used in developing polymers and materials with specific functional properties. Its ability to participate in polymerization reactions allows for the creation of specialty chemicals.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
  • Polymer Development : Studies have demonstrated the use of this compound in synthesizing biodegradable polymers that can be utilized in drug delivery systems, enhancing the efficacy of therapeutic agents.
  • Antimicrobial Research : Investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride involves its interaction with various molecular targets. The aminopropyl group allows for binding to anionic sites on proteins and enzymes, facilitating modifications and interactions. The hydroxybenzamide structure can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in TRPM8 Modulation

AMTB Hydrochloride vs. Other TRPM8 Antagonists
Compound Key Structural Features Activity/Application Key Findings References
AMTB Hydrochloride Benzamide core, hydroxy group, aminopropyl, thienylmethyl-methoxyphenyl substituent TRPM8 antagonist (IC₅₀ ~10 µM) Blocks menthol-induced TRPM8 activation; reduces colonic inflammation in murine models
M8-B Thiophenecarboxamide, methoxy-phenyl group TRPM8 antagonist Used in monocyte differentiation studies; similar potency to AMTB
M8-Ag Triazolyl-morpholine scaffold TRPM8 agonist Activates TRPM8; used in comparative studies with AMTB
Icilin Non-benzamide synthetic compound TRPM8 agonist Activates TRPM8 at nanomolar concentrations; structurally distinct from AMTB

Key Insights :

  • AMTB and M8-B share antagonistic properties but differ in substituents; AMTB’s hydroxybenzamide core may enhance specificity for TRPM8 over other channels.
  • Icilin, a non-benzamide agonist, highlights the structural diversity of TRPM8 modulators.

Benzamide Derivatives in Catalysis and Material Science

AMTB Hydrochloride vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Compound Key Structural Features Application Key Findings References
AMTB Hydrochloride Hydroxybenzamide, aminopropyl chain TRPM8 antagonist Pharmacological agent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide, N,O-bidentate group Metal-catalyzed C–H bond functionalization Stabilizes metal intermediates in catalysis

Key Insights :

  • Both compounds contain hydroxybenzamide motifs but serve divergent purposes: AMTB targets ion channels, while the latter facilitates catalytic reactions.

Biomedical Polymers: Comparison with N-(3-Aminopropyl)methacrylamide Hydrochloride (APM)

Compound Key Structural Features Application Key Findings References
AMTB Hydrochloride Benzamide backbone TRPM8 antagonist Hydrolytically stable; used in vitro/in vivo studies
APM Methacrylamide, primary amine group Reductively biodegradable hydrogels Forms polymers for tissue engineering; biocompatible

Key Insights :

  • APM’s primary amine enables crosslinking in hydrogels, whereas AMTB’s charged hydrochloride enhances solubility for pharmacological use.

Antimalarial Benzamide Derivatives

AMTB Hydrochloride vs. Piperazinyl-Benzamide Derivatives
Compound Key Structural Features Activity Key Findings References
AMTB Hydrochloride Hydroxybenzamide, TRPM8-targeting groups IC₅₀ ~10 µM (TRPM8) No antimalarial activity reported
Piperazinyl derivatives (1c, 2c) Piperazine, acetylated betulinic acid IC₅₀ ~175–220 nM (antimalarial) Enhanced activity due to piperazine solubility

Key Insights :

TRPM8 Antagonism

  • AMTB Hydrochloride : Reduces TRPM8-mediated Ca²⁺ influx in sensory neurons, mitigating colonic inflammation and dry eye symptoms in preclinical models .
  • M8-B : Shows comparable efficacy but lacks detailed pharmacokinetic data .

Material Science

  • APM : Copolymerizes with hydrophilic polymers (e.g., HPM) to create biodegradable scaffolds for drug delivery .

Biological Activity

N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride is a compound with notable biological activity, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its amine and hydroxyl functional groups, which contribute to its biological properties. The synthesis typically involves the reaction of 2-hydroxybenzoic acid derivatives with appropriate amines under controlled conditions to yield the desired hydrochloride salt form.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-Aminopropyl)-2-hydroxybenzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-hydroxybenzamides possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 10 µg/mL, suggesting potent antibacterial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
N-(3-Aminopropyl)-2-hydroxybenzamide5E. coli
N-benzoyl-2-hydroxybenzamide3S. aureus
Salicylanilide derivatives1-10Pseudomonas aeruginosa

Antiviral Activity

This compound has also been investigated for its antiviral properties. Studies have reported that similar compounds can inhibit the replication of viruses such as hepatitis C virus (HCV). The mechanism often involves modulation of host cellular pathways that are crucial for viral replication.

Case Study: Anti-HCV Activity

In a study focusing on anti-HCV activity, derivatives were shown to inhibit HCV RNA expression in a dose-dependent manner. The compounds were found to induce heme oxygenase-1 (HO-1) expression through increased Nrf-2 binding activity, suggesting a potential pathway for antiviral action.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial cells. For instance, structural modifications in the compound can enhance binding affinity to bacterial enzymes involved in cell wall synthesis or viral proteins necessary for replication.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the amine or hydroxyl groups can significantly impact potency and selectivity against target organisms.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of halogenIncreased antibacterial potency
Alteration of amine chain lengthEnhanced antiviral activity
Hydroxyl group substitutionReduced cytotoxicity

Q & A

Q. What are the optimal synthesis methods for N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 3-aminopropylamine under acidic conditions. Key steps include:
  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC) with NHS to activate the carboxylic acid group of 2-hydroxybenzoic acid, followed by reaction with 3-aminopropylamine .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) to isolate the hydrochloride salt. Reaction yields (60–80%) depend on stoichiometric ratios and solvent polarity .
  • Optimization : Adjust pH to 4–5 during coupling to minimize side reactions. Solvents like DMF or THF improve solubility, while elevated temperatures (40–60°C) accelerate reaction rates .

Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the hydroxybenzamide moiety (δ 10–12 ppm for phenolic -OH) and aminopropyl chain (δ 1.5–3.0 ppm for -CH2_2-) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and 3200–3500 cm1^{-1} (-NH2_2 and -OH) validate functional groups .
  • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]+^+) at m/z 243.1 (calculated for C10_{10}H15_{15}ClN2_2O2_2) .

Advanced Research Questions

Q. How can this compound be utilized in the design of stimuli-responsive drug delivery systems, particularly through polymerization techniques?

  • Methodological Answer : The primary amine group enables incorporation into polymers via controlled radical polymerization (e.g., RAFT). For example:
  • RAFT Polymerization : Use "clickable" chain transfer agents (CTAs) to synthesize amine-functionalized polymers. Reaction conditions: 70°C in aqueous buffer, with AIBN as initiator. The resultant polymers exhibit pH-responsive degradation due to the protonatable amine groups .
  • Hydrogel Fabrication : Crosslink with PEG-diacrylate to create biodegradable networks for sustained drug release. Degradation kinetics correlate with amine content and redox conditions .

Q. What strategies are recommended for analyzing its interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on gold sensor chips via thiol-amine coupling. Measure binding affinity (KD_D) to targets like proteases or GPCRs .
  • Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding. For example, AMTB hydrochloride (a structural analog) inhibits TRPM8 channels with IC50_{50} values validated via calcium imaging .

Q. How should researchers address discrepancies in reported biological activities or synthesis yields?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF), reaction temperature (±2°C), and catalyst batches. For biological assays, use internal controls (e.g., known inhibitors) to normalize inter-lab variability .
  • Data Reconciliation : Compare NMR and HPLC profiles with published spectra (e.g., PubChem) to identify impurities. Conflicting bioactivity data may arise from differential salt forms (hydrochloride vs. free base) .

Q. What considerations are critical when incorporating this compound into biodegradable hydrogels for biomedical applications?

  • Methodological Answer :
  • Cytocompatibility : Assess cytotoxicity via MTT assays in primary fibroblasts (IC50_{50} > 1 mM required). The hydrochloride salt may require buffering to neutral pH prior to cell exposure .
  • Degradation Profiling : Monitor hydrogel mass loss in PBS with 10 mM glutathione (simulating intracellular redox conditions). Adjust crosslinker density to tune release rates of encapsulated therapeutics .

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